Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate
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Overview
Description
Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate is a complex organic compound that features a cyano group, a nitrophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate typically involves the reaction of ethyl cyanoacetate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate involves its interaction with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano and nitrophenyl groups can interact with various biological molecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Ethyl 2-cyano-3-(4-{[(4-nitrophenyl)carbonyl]amino}phenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl cyanoacetate: A simpler ester with a cyano group, used as a precursor in organic synthesis.
4-Nitrobenzoyl chloride: A reagent used in the synthesis of nitrophenyl derivatives.
Ethyl 2-cyano-3-(4-aminophenyl)-3-oxopropanoate: A similar compound with an amino group instead of a nitro group, which may have different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C19H15N3O6 |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
ethyl 2-cyano-3-[4-[(4-nitrobenzoyl)amino]phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C19H15N3O6/c1-2-28-19(25)16(11-20)17(23)12-3-7-14(8-4-12)21-18(24)13-5-9-15(10-6-13)22(26)27/h3-10,16H,2H2,1H3,(H,21,24) |
InChI Key |
XFEBWASWHYOUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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